![molecular formula C12H9Cl2N B3025362 [1,1'-Biphenyl]-2-amine, 3',4'-dichloro- CAS No. 872121-80-7](/img/structure/B3025362.png)

[1,1'-Biphenyl]-2-amine, 3',4'-dichloro-

Vue d'ensemble

Description

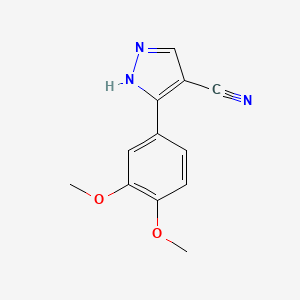

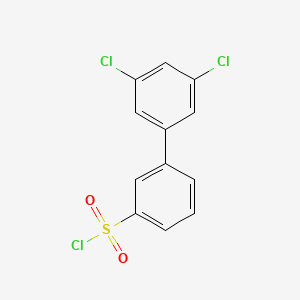

“[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” is an organic compound. It is an aromatic amine . It is structurally related to isothiazole .

Synthesis Analysis

The synthesis of “[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” involves the condensation of unsubstituted and methyl- or chlorine-substituted aromatic amine with formaldehyde . This process normally requires acid catalysis . In history, strong inorganic acids such as HCl were often used to catalyze homogeneous synthesis of diaminodiphenyl methanes through multistep including salinization, condensation, and neutralization .Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

The chemical reactions of “[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” involve the condensation of o-chloroaniline and formaldehyde over acidic zeolites . The mechanism of MOCA synthesis has been interpreted in detail, which also suggested that deposition of basic intermediates on active sites and accumulation of polymeric by-products in pore channels of the catalyst could cause significant decay of HY (11) activity and selectivity under severe conditions .Physical And Chemical Properties Analysis

Physical properties of matter include color, density, hardness, and melting and boiling points . The molecular weight of “[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” is 253.127 .Applications De Recherche Scientifique

Conducting Polymers and Nanodevices

2-(3,4-dichlorophenyl)aniline: and its derivatives belong to a class of nitrogen-containing aromatic heterocyclic conducting polymers. These materials exhibit excellent optoelectronic properties, high charge carrier mobility, and remarkable morphological stability. Researchers have explored their potential in nanodevices, rechargeable batteries, and electrochemical transistors . The electropolymerization of carbazole moieties at specific positions (2,7 or 3,6) results in distinct polymers with varying bandgap energies and conjugation lengths. Poly(2,7-carbazole) displays extended conjugation due to its lower bandgap energy and poly(para-phenylene)-like structure .

Synthesis of Aminobenzophenones via Friedel–Crafts Benzoylation

2-(3,4-dichlorophenyl)aniline: serves as a valuable precursor in the synthesis of aminobenzophenones. Researchers have developed an efficient pathway using copper triflate as a catalyst. This method allows for the facile recovery and reuse of the catalyst without loss of activity. Ionic liquids and microwave heating have also proven fruitful in this context .

Biological Potential and Anticancer Therapy

Aminobenzophenone derivatives play a crucial role in organic synthesis and are particularly relevant for anticancer therapy. For instance, 4-aminobenzophenones serve as precursors for benzothiazole and triazole derivatives. Their synthesis involves Fries rearrangement, ortho-acylation of anilides, addition of arylboronic acids, or cross-coupling with N-nitrosoanilines and toluene derivatives .

Preparation of Benzothiazole-Heterocyclic Derivatives

Researchers have prepared new benzothiazole-heterocyclic derivatives, which may have potential applications in various fields. While the exact details are beyond the scope of this summary, these compounds represent an exciting avenue for further investigation .

Key Intermediate in Hexaflumuron Synthesis

2-(3,4-dichlorophenyl)aniline: plays a crucial role as a key intermediate in the synthesis of hexaflumuron, a pesticide. An improved and practical route has been reported, achieving a high overall yield and purity .

Other Applications and Future Research

Beyond the mentioned fields, ongoing research may uncover additional applications for this compound. Its unique properties, such as the bridged biphenyl unit and natural functionalizing ability of the nitrogen atom, make it an intriguing subject for further exploration .

Mécanisme D'action

Target of Action

The primary target of 2-(3,4-dichlorophenyl)aniline is the CYP51 receptor . This receptor is a key protein in the life cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease .

Mode of Action

2-(3,4-dichlorophenyl)aniline, also known as DCl, interacts with the active site of the CYP51 receptor . The compound forms hydrogen interactions that establish a stable complex with the target . This interaction inhibits the normal function of the receptor, leading to the disruption of the parasite’s life cycle .

Biochemical Pathways

It is known that the compound interferes with the life cycle ofTrypanosoma cruzi by inhibiting the CYP51 receptor . This receptor is involved in the synthesis of ergosterol, a vital component of the parasite’s cell membrane . By inhibiting this receptor, the compound disrupts the production of ergosterol, leading to the death of the parasite .

Pharmacokinetics

Predictive admet (absorption, distribution, metabolism, excretion, and toxicity) studies suggest that the compound presents an alignment between permeability and hepatic clearance . It is also suggested that the compound has low metabolic stability .

Result of Action

The primary result of the action of 2-(3,4-dichlorophenyl)aniline is the inhibition of the CYP51 receptor, leading to the death of Trypanosoma cruzi . This makes the compound a potential candidate for the treatment of Chagas disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3,4-dichlorophenyl)aniline. For instance, the compound can form reactive metabolites from N-conjugation and C=C epoxidation . These metabolites could potentially affect the compound’s efficacy and safety profile . The estimated ld50 rate is greater than 500 mg/kg, indicating a low incidence of lethality by ingestion .

Safety and Hazards

Propriétés

IUPAC Name |

2-(3,4-dichlorophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVFZLUOEPWZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588088 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-2-amine, 3',4'-dichloro- | |

CAS RN |

872121-80-7 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B3025284.png)

![3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3025286.png)

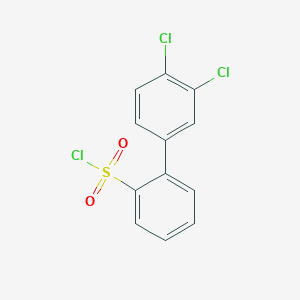

![[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3025299.png)

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3025302.png)